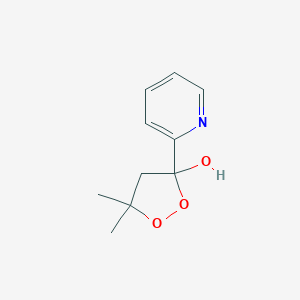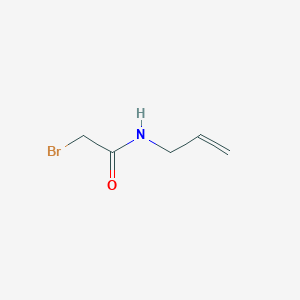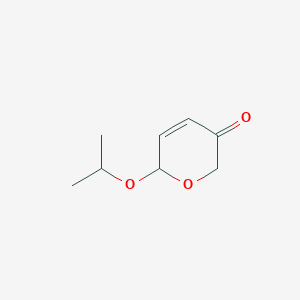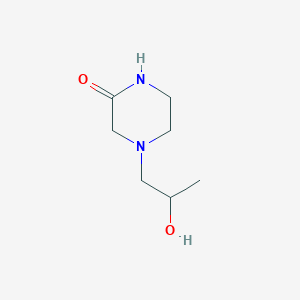
4-(2-Hydroxypropyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropyl)piperazin-2-one (HPP) is a cyclic organic compound that is widely used in scientific research. It has a unique structure that makes it an important starting material for the synthesis of various compounds. HPP is a versatile molecule that can be used in different fields of chemistry, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
4-(2-Hydroxypropyl)piperazin-2-one acts as a nucleophile in chemical reactions due to the presence of the amine and hydroxyl groups in its structure. It can form covalent bonds with electrophiles such as carbonyl groups and halogens. 4-(2-Hydroxypropyl)piperazin-2-one can also act as a ligand for metal ions, forming coordination complexes. The mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems is not well understood.
Efectos Bioquímicos Y Fisiológicos
4-(2-Hydroxypropyl)piperazin-2-one has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro. 4-(2-Hydroxypropyl)piperazin-2-one has low toxicity in animal studies, indicating its potential as a drug candidate. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Hydroxypropyl)piperazin-2-one is a versatile molecule that can be used in various chemical reactions. It is readily available and relatively inexpensive. However, 4-(2-Hydroxypropyl)piperazin-2-one is hygroscopic and can absorb moisture from the air, affecting its purity and stability. It is also sensitive to heat and light, which can cause decomposition.
Direcciones Futuras
Future research on 4-(2-Hydroxypropyl)piperazin-2-one could focus on its potential as a drug candidate for the treatment of fungal and bacterial infections, as well as cancer. 4-(2-Hydroxypropyl)piperazin-2-one could also be used in the synthesis of new materials with unique properties. Further studies on the mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems could lead to the development of new drugs with novel modes of action.
Métodos De Síntesis
4-(2-Hydroxypropyl)piperazin-2-one can be synthesized through the reaction of 2-methylpiperazine with propylene oxide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of 4-(2-Hydroxypropyl)piperazin-2-one can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropyl)piperazin-2-one is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of peptides and peptidomimetics. 4-(2-Hydroxypropyl)piperazin-2-one is an important intermediate in the synthesis of drugs such as antipsychotics, antidepressants, and antivirals. It is also used in the synthesis of pesticides and herbicides. In materials science, 4-(2-Hydroxypropyl)piperazin-2-one is used in the synthesis of polymers and resins.
Propiedades
Número CAS |
137066-46-7 |
|---|---|
Nombre del producto |
4-(2-Hydroxypropyl)piperazin-2-one |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
4-(2-hydroxypropyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)4-9-3-2-8-7(11)5-9/h6,10H,2-5H2,1H3,(H,8,11) |
Clave InChI |
RNUOXYTZOTXYFD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNC(=O)C1)O |
SMILES canónico |
CC(CN1CCNC(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



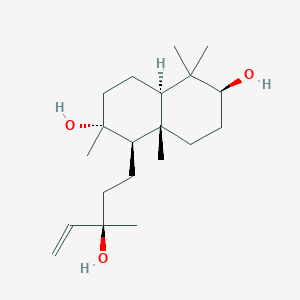

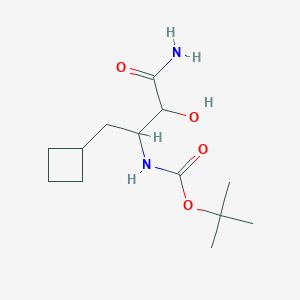

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)


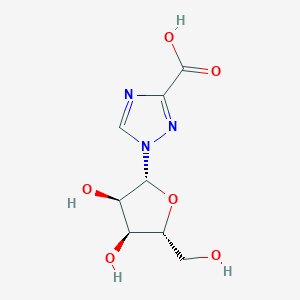
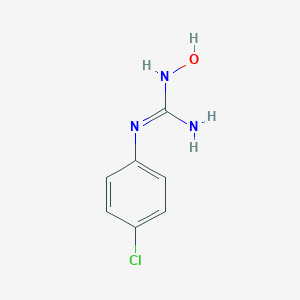
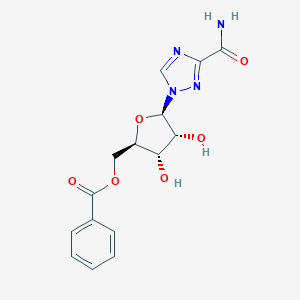
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
